

# ORI-9020: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Inarigivir |           |
| Cat. No.:            | B1671813   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ORI-9020, also known as **Inarigivir** or SB-9000, is a novel dinucleotide phosphorothioate with a dual mechanism of action that confers potent antiviral activity, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). This document provides a comprehensive overview of the antiviral spectrum of ORI-9020, detailing its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. ORI-9020 not only directly interferes with viral replication by inhibiting viral polymerases but also stimulates the host's innate immune system through the activation of RIG-I and NOD2 pathways, leading to the production of interferons and other antiviral cytokines. This dual action makes it a promising candidate for antiviral therapy, particularly for challenging viral infections and in cases of resistance to existing treatments.

#### **Antiviral Spectrum and Efficacy**

ORI-9020 and its orally bioavailable prodrug, **Inarigivir** soproxil (SB-9200), have demonstrated a broad spectrum of antiviral activity against several clinically significant viruses. The quantitative data from in vitro and in vivo studies are summarized below.

### In Vitro Antiviral Activity



The in vitro antiviral efficacy of ORI-9020 and its prodrug has been evaluated against a panel of viruses. The half-maximal effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are presented in the following tables.

Table 1: In Vitro Antiviral Activity of Inarigivir soproxil (SB-9200)

| Virus                                   | Genotype/S<br>train | Assay<br>System       | EC50 (µM) | EC90 (μM) | Reference(s |
|-----------------------------------------|---------------------|-----------------------|-----------|-----------|-------------|
| Hepatitis C<br>Virus (HCV)              | Genotype 1a         | Replicon<br>System    | 2.2       | 8.0       | [1]         |
| Hepatitis C<br>Virus (HCV)              | Genotype 1b         | Replicon<br>System    | 1.0       | 6.0       | [1]         |
| Hepatitis B<br>Virus (HBV)              | 3TC-<br>Resistant   | HepG2<br>2.2.15 cells | 2.1       | -         | [1]         |
| Broad-<br>Spectrum<br>RNA Viruses       |                     |                       |           |           |             |
| Norovirus                               | -                   | -                     | -         | -         | [1]         |
| Respiratory<br>Syncytial<br>Virus (RSV) | -                   | -                     | -         | -         | [1]         |
| Influenza<br>Virus                      | -                   | -                     | -         | -         | [1]         |

Note: Specific quantitative data for Norovirus, RSV, and Influenza virus are not publicly available, though broad-spectrum activity is reported.[1]

Table 2: In Vitro Cytotoxicity of Inarigivir



| Cell Line | Description                    | CC50 (µM) | Reference(s) |
|-----------|--------------------------------|-----------|--------------|
| HFF       | Human Foreskin<br>Fibroblast   | > 1000    | [2]          |
| Vero      | African Green Monkey<br>Kidney | > 1000    | [2]          |

## **In Vivo Antiviral Activity**

The in vivo efficacy of ORI-9020 and its prodrug has been demonstrated in animal models of chronic HBV infection.

Table 3: In Vivo Antiviral Activity of ORI-9020/Inarigivir soproxil



| Animal<br>Model               | Compound                             | Dosage                              | Duration | Key<br>Findings                                                                                                                                                                              | Reference(s |
|-------------------------------|--------------------------------------|-------------------------------------|----------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Transgenic<br>Mice (HBV)      | ORI-9020                             | 0.5 - 1.6<br>mg/kg/day<br>(i.p.)    | 14 days  | Minimal effective dosage range identified to significantly reduce liver HBV DNA.[2] [3]                                                                                                      | [2][3]      |
| Transgenic<br>Mice (HBV)      | ORI-9020                             | 100<br>mg/kg/day<br>(i.p.)          | 14 days  | Significantly reduced viral DNA in the liver, with activity similar to adefovir dipivoxil.[2][3] Serum HBV DNA, liver HBV RNA, serum HBeAg, and serum HBsAg levels were not affected. [2][3] | [2][3]      |
| Woodchuck<br>(Chronic<br>WHV) | Inarigivir<br>soproxil (SB-<br>9200) | 15 and 30<br>mg/kg (oral,<br>daily) | 12 weeks | Dose- dependent reduction in serum WHV DNA (2.2 and 3.7 log10 reductions, respectively) and serum                                                                                            | [4][5]      |



WHVsAg (0.5 and 1.6 log10 declines, respectively). [4][5]
Lowered hepatic levels

nucleic acids

of WHV

and antigen,

and reduced

liver

inflammation.

[4][5]

#### **Mechanism of Action**

ORI-9020 exhibits a dual mechanism of antiviral action: direct inhibition of viral replication and stimulation of the host innate immune response.

#### **Direct Antiviral Activity**

ORI-9020 directly interferes with the replication of HBV at the level of the viral reverse transcriptase and/or DNA polymerase.[1] It is believed to act at an early step, at or prior to the production of the first strand of HBV DNA.[1] This direct antiviral action is thought to involve steric blockage of the viral polymerase's access to the pre-genomic RNA template.[4][5]

## Immunomodulatory Activity via RIG-I and NOD2 Activation

ORI-9020 is an agonist of the cytosolic pattern recognition receptors (PRRs) Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4][5] Activation of these sensors triggers a downstream signaling cascade, leading to the production of type I (IFN- $\alpha/\beta$ ) and type III interferons (IFN- $\lambda$ ), as well as other proinflammatory cytokines and interferon-stimulated genes (ISGs).[4][5] This innate immune



activation contributes significantly to the overall antiviral effect. The signaling pathway is depicted below.



Click to download full resolution via product page

Caption: RIG-I and NOD2 signaling pathway activated by ORI-9020.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the available details for the key experiments cited in this guide.

#### **In Vitro Antiviral Assays**

Hepatitis C Virus (HCV) Replicon Assay[1]

- Objective: To determine the in vitro efficacy of **Inarigivir** soproxil against HCV replication.
- · Methodology:
  - Genotype 1 HCV replicon systems were utilized.







- The assay was performed in duplicate.
- Four different concentrations of Inarigivir soproxil were tested.
- The endpoint was the reduction of intracellular HCV RNA relative to untreated controls.
- EC50 and EC90 values were calculated based on a 2-fold and 10-fold reduction in HCV RNA, respectively.

General Antiviral Screening for RNA Viruses (Norovirus, RSV, Influenza) While specific protocols for **Inarigivir** against these viruses are not detailed in the available literature, standard virological assays would likely be employed. A general workflow for such an assessment is outlined below.





Click to download full resolution via product page

Caption: General workflow for in vitro antiviral activity screening.

#### **In Vivo Antiviral Assays**

HBV Transgenic Mouse Model[1][2][3]

- Objective: To evaluate the in vivo anti-HBV efficacy of ORI-9020.
- Animal Model: Transgenic mice expressing hepatitis B virus.



#### · Methodology:

- Female mice received intraperitoneal (i.p.) injections of ORI-9020 in saline once daily for 14 days.
- For dose-ranging studies, half-log serial dilutions of ORI-9020 were administered.
- Necropsy was performed at least 2 hours after the last treatment to obtain liver and serum samples.
- HBV DNA levels in the liver were quantified to determine the minimal effective dosage.

#### Chronic WHV Woodchuck Model[4][5]

- Objective: To assess the antiviral and immunomodulatory effects of Inarigivir soproxil in a model of chronic hepadnaviral infection.
- Animal Model: Woodchucks chronically infected with woodchuck hepatitis virus (WHV).
- · Methodology:
  - Animals received daily oral doses of Inarigivir soproxil (15 or 30 mg/kg) for 12 weeks.
  - Serum WHV DNA and WHV surface antigen (WHVsAg) levels were monitored throughout the study.
  - Hepatic levels of WHV nucleic acids, antigens, and markers of inflammation were assessed.
  - Expression of interferons and interferon-stimulated genes in blood and liver was measured to evaluate the host immune response.

#### Conclusion

ORI-9020 is a promising antiviral agent with a unique dual mechanism of action that combines direct viral inhibition with potent immunomodulation. Its broad-spectrum activity against HBV, HCV, and other RNA viruses, coupled with a favorable preclinical safety profile, underscores its potential as a valuable therapeutic option. Further clinical development and investigation into



its efficacy against a wider range of viral pathogens are warranted. This technical guide provides a foundational understanding of ORI-9020 for researchers and drug development professionals engaged in the pursuit of novel antiviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B | PLOS One [journals.plos.org]
- 4. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ORI-9020: A Technical Guide to its Antiviral Spectrum and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671813#ori-9020-antiviral-spectrum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com